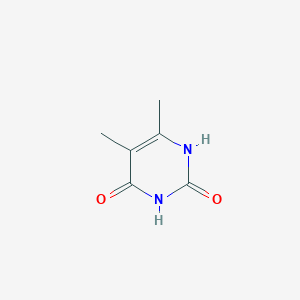

2,4-Dihydroxy-5,6-dimethylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVLJGKJIMBYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180918 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-13-5 | |

| Record name | 5,6-Dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26305-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26305-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26305-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLTHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SHU0QC17F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxy-5,6-dimethylpyrimidine (5,6-Dimethyluracil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-Dimethyluracil. The document details its chemical and physical properties, safety information, and insights into its biological significance and potential applications. This guide is intended to be a valuable resource for professionals in research and drug development, offering meticulously compiled data, experimental protocols, and pathway visualizations to facilitate further investigation and application of this compound.

Chemical Identity and Properties

This compound, systematically named 5,6-dimethyl-1H-pyrimidine-2,4-dione, is a pyrimidine derivative. Its core structure is a uracil ring with methyl groups substituted at the 5 and 6 positions.

IUPAC Name: 5,6-dimethyl-1H-pyrimidine-2,4-dione[2]

Synonyms: 5,6-Dimethyluracil, 6-Methylthymine[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

| Predicted XlogP | -0.2 | [2] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the two distinct methyl groups, the N-H protons of the uracil ring, and the carbonyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, and C-H stretching of the methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 140.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the safety data for structurally related pyrimidine derivatives, the following precautions are recommended.

Hazard Identification

It is prudent to handle this compound with care, assuming it may possess properties similar to other biologically active small molecules. Potential hazards may include irritation to the eyes, skin, and respiratory system.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Biological Activity and Potential Applications

While specific biological activities of this compound are not widely reported, its structural similarity to endogenous nucleobases like thymine and uracil suggests potential roles in various biochemical processes. Pyrimidine derivatives are known to be key intermediates in the synthesis of a wide range of biologically active molecules.

5,6-Dimethyluracil is of interest in biochemical research, particularly in studies related to nucleic acid metabolism and nucleotide synthesis.[1] Its structural modifications can influence its biological activity, making it a subject of investigation in medicinal chemistry.[1] Potential areas of application include:

-

Pharmaceutical Development: It can serve as a building block for the synthesis of novel therapeutic agents. Pyrimidine derivatives have shown potential in developing antiviral medications.

-

Biochemical Research: It can be used as a tool to study enzyme mechanisms and metabolic pathways related to nucleic acid metabolism.

-

Agrochemicals: Some pyrimidine derivatives are used in the formulation of herbicides and fungicides.

Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route would involve the condensation of a substituted β-ketoester with urea or a urea derivative. The workflow can be visualized as follows:

Caption: A conceptual workflow for the synthesis of this compound.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its precise mechanism of action. Given its structure as a uracil analog, it could potentially interact with enzymes involved in nucleotide metabolism.

Hypothetical Interaction with Nucleotide Metabolism

The structural similarity to thymine (5-methyluracil) suggests that it might be recognized by enzymes that process thymine or other pyrimidines. A hypothetical interaction could involve enzymes in the pyrimidine salvage pathway.

Caption: A diagram illustrating a hypothetical interaction of 5,6-Dimethyluracil with pyrimidine metabolizing enzymes.

Conclusion

This compound (5,6-Dimethyluracil) is a pyrimidine derivative with potential for further exploration in medicinal chemistry and biochemical research. While detailed experimental data is currently limited in publicly accessible literature, this guide provides a foundational understanding of its properties and potential applications. Further research is warranted to fully elucidate its biological activities, mechanism of action, and to develop standardized experimental protocols. This will be crucial for unlocking its full potential in drug discovery and other scientific disciplines.

References

Synthesis and Characterization of 2,4-Dihydroxy-5,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dihydroxy-5,6-dimethylpyrimidine, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound, also known as 5,6-dimethyluracil.

Core Compound Properties

This compound is a stable organic compound with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| CAS Number | 26305-13-5 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >300 °C |

Synthesis of this compound

The primary synthetic route for this compound involves the condensation of a β-dicarbonyl compound, specifically 3-methyl-2,4-pentanedione, with urea. This reaction is a classic example of pyrimidine synthesis, forming the heterocyclic ring structure in a single step.

Synthesis Workflow

The logical workflow for the synthesis and subsequent characterization is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocol: Condensation of 3-Methyl-2,4-pentanedione and Urea

This protocol is based on established methods for the synthesis of uracil derivatives from β-dicarbonyl compounds and urea.

Materials:

-

3-Methyl-2,4-pentanedione

-

Urea

-

Sodium Ethoxide (NaOEt)

-

Absolute Ethanol

-

Hydrochloric Acid (HCl)

-

Distilled Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar equivalent of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add one molar equivalent of 3-methyl-2,4-pentanedione, followed by 1.1 molar equivalents of urea.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in a minimum amount of hot water and filter to remove any insoluble impurities. Acidify the filtrate with hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution upon cooling.

-

Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or water to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Observed Peaks / Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| FTIR (cm⁻¹) | Data not available in the search results. |

| Mass Spec. (m/z) | Molecular Ion (M⁺): 140 |

Note: While specific spectral data with peak assignments for this compound were not available in the provided search results, the expected spectral characteristics can be inferred. The ¹H NMR spectrum would likely show signals for the two methyl groups and the N-H protons of the pyrimidine ring. The ¹³C NMR would show corresponding signals for the methyl carbons, the C=C carbons, and the C=O carbons. The FTIR spectrum is expected to show characteristic peaks for N-H stretching, C=O stretching, and C=C stretching.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a well-defined chemical pathway. The logical relationship between the reactants and the product is a condensation reaction leading to the formation of the pyrimidine ring.

Caption: Synthetic pathway of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Further experimental work is required to obtain detailed spectroscopic data for complete structural elucidation.

An In-depth Technical Guide on the Mass Spectrometry and IR Spectrum of 2,4-Dihydroxy-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric and infrared spectroscopic characteristics of 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages predicted data, spectral information from closely related analogs, and established principles of organic spectroscopy to offer a comprehensive analytical overview.

Introduction

This compound (C₆H₈N₂O₂) is a substituted pyrimidine with a monoisotopic mass of 140.05858 Da.[1][2] Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in nucleic acids and their diverse pharmacological activities. Understanding the structural and spectroscopic properties of molecules like this compound is crucial for their identification, characterization, and the development of new therapeutic agents. This guide will delve into its expected mass spectrometric fragmentation patterns and infrared absorption characteristics.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectral Data

While a publicly available experimental mass spectrum for this compound is not readily accessible, predicted data for various adducts in electrospray ionization (ESI) mass spectrometry can be found in databases such as PubChem.[1] This information is invaluable for identifying the compound in complex mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS).

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.06586 |

| [M+Na]⁺ | 163.04780 |

| [M-H]⁻ | 139.05130 |

| [M+NH₄]⁺ | 158.09240 |

| [M+K]⁺ | 179.02174 |

| [M+H-H₂O]⁺ | 123.05584 |

| [M]⁺ | 140.05803 |

| Data sourced from PubChem.[1] |

Predicted Fragmentation Pathway

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow pathways characteristic of uracil and its derivatives. The molecular ion ([M]⁺) would be observed at m/z 140. Subsequent fragmentation would likely involve the cleavage of the pyrimidine ring and the loss of small neutral molecules.

A plausible fragmentation pathway is the retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for uracil and its analogs. This would involve the cleavage of the C5-C6 and N1-C2 bonds, leading to the formation of characteristic fragment ions. Other likely fragmentations include the loss of CO, HNCO, and methyl radicals.

Infrared (IR) Spectrum

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Strong, Broad | N-H stretching (amide) |

| 3000-2850 | Medium | C-H stretching (methyl) |

| ~1710 | Strong | C=O stretching (amide I) |

| ~1650 | Strong | C=C stretching, N-H bending |

| ~1460 | Medium | C-H bending (methyl) |

| ~1240 | Medium | C-N stretching |

| Assignments are based on characteristic group frequencies and data from analogous compounds. |

Experimental Protocols

The following are detailed methodologies for acquiring the mass and IR spectra of solid organic compounds like this compound.

Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of pyrimidine derivatives using a liquid chromatograph coupled to a tandem mass spectrometer.

Infrared Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric and infrared spectroscopic properties of this compound. While direct experimental data is currently limited in the public domain, the presented predicted data, analysis of fragmentation patterns of related compounds, and established spectroscopic principles offer valuable insights for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The detailed experimental protocols serve as a practical resource for the analysis of this and similar pyrimidine derivatives. Further experimental studies are warranted to confirm the predicted spectral characteristics and to build a more complete analytical profile of this compound.

References

The Biological Potential of Substituted Uracil Scaffolds: A Technical Guide to 2,4-Dihydroxy-5,6-dimethylpyrimidine Derivatives and Related Compounds

Introduction: The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of essential nucleic acids and a multitude of therapeutic agents. Within this class, 2,4-dihydroxypyrimidine, commonly known as uracil, and its derivatives are of significant interest due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This technical guide focuses on the biological activity of derivatives based on the 2,4-dihydroxy-5,6-dimethylpyrimidine (5,6-dimethyluracil) core.

It is important to note that while the 5,6-dimethyluracil scaffold is a promising starting point for drug discovery, publicly available research on a wide array of its novel derivatives is limited. Therefore, this guide will also draw upon findings from structurally related 5- and 6-substituted uracil analogs to provide a broader understanding of the structure-activity relationships and potential therapeutic applications of this compound class. These related compounds offer valuable insights into how modifications to the uracil ring can influence biological efficacy.

Anticancer and Cytotoxic Activity

Derivatives of the uracil scaffold have demonstrated significant potential as anticancer agents. The mechanism often involves the inhibition of key enzymes in nucleic acid biosynthesis or the induction of apoptosis in cancer cells.

Cytotoxicity of 6-Amino-5-salicylidene-1,3-dimethyluracils

Recent studies have explored the cytotoxic effects of novel 6‐amino‐5‐salicylidene uracils, synthesized from the condensation of 5,6‐diamino‐1,3‐dimethyluracil with various substituted salicylaldehydes.[3] These compounds were evaluated for their in vitro activity against several human cancer cell lines. The results indicate that substitutions on the salicylidene aromatic ring play a crucial role in determining cytotoxic potency.

Notably, compound 6ASU-8 , a 3,5‐di‐tert‐Butylsalicylaldehyde derivative, showed promising cytotoxic activity against PC-3 prostate cancer cells with an IC50 value of 1.53 µM, which is more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 3.77 µM) in the same study.[3] Structure-activity relationship (SAR) analysis revealed that compounds with electron-donating groups (hydroxyl, methoxy, methyl) on the aromatic ring generally exhibited moderate to good activity, while those with electron-withdrawing groups (nitro, halogens) showed minimal activity.[3]

Table 1: Cytotoxic Activity of 6-Amino-5-salicylidene-1,3-dimethyluracil Derivatives [3]

| Compound ID | Substituent on Salicylaldehyde | Cell Line | IC50 (µM) |

| 6ASU-8 | 3,5-di-tert-Butyl | PC-3 | 1.53 ± 1.01 |

| Doxorubicin | (Reference) | PC-3 | 3.77 ± 1.34 |

Data extracted from a study evaluating a series of 19 derivatives against PC-3, A549, and SHSY-5Y cancer cell lines.[3]

Antimicrobial Activity

The uracil core is also a viable scaffold for the development of novel antimicrobial agents. Modifications at the 5 and 6 positions of the ring have been shown to yield compounds with significant antibacterial activity.

Antibacterial Activity of 5-Alkyl-6-piperazinyluracils

A series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were synthesized and tested for in vitro activity against a panel of Gram-positive and Gram-negative bacteria.[4] The study found that antibacterial activity was highly dependent on the nature of the substituent at position 6.

Compound 6h , which features a 5-(n-propyl) group and a 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)] moiety, displayed potent, broad-spectrum antibacterial activity.[4] In contrast, other derivatives like compound 6b showed more limited activity, primarily against Gram-positive bacteria.[4] This highlights the importance of the substituent attached to the piperazine ring in defining the antibacterial spectrum and potency. The tested compounds were found to be largely inactive against the fungus Candida albicans.[4]

Table 2: Antibacterial Activity of Selected 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils [4]

| Compound ID | 5-Position Alkyl Group | 6-Position Piperazinyl Substituent | Activity Spectrum |

| 6b | n-Propyl | 4-(2-Methoxyphenyl) | Moderate, Gram-positive bacteria |

| 6h | n-Propyl | 4-(3-Trifluoromethylphenyl) | Potent, Broad-spectrum |

Activity is summarized from in vitro screening against a panel of bacteria including Gram-positive and Gram-negative strains.[4]

Experimental Protocols and Methodologies

The synthesis and biological evaluation of these uracil derivatives involve standard and reproducible laboratory techniques.

General Synthesis of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils

The synthesis of these target compounds is typically achieved through a multi-step process, as illustrated in the workflow diagram below.

Caption: General synthetic workflow for 5-Alkyl-6-piperazinyluracil derivatives.

-

Chlorination: The starting 5-alkybarbituric acid is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline to yield the corresponding 5-alkyl-2,4,6-trichloropyrimidine.[4]

-

Selective Hydrolysis: The trichloropyrimidine intermediate is selectively hydrolyzed by heating in an aqueous sodium hydroxide solution (e.g., 10%) for a short duration (approx. 30 minutes) to produce the 6-chloro-5-alkyluracil.[4]

-

Nucleophilic Substitution: The final target compound is synthesized by reacting the 6-chloro-5-alkyluracil intermediate with a desired 1-substituted piperazine in a solvent like ethanol, using a base such as potassium carbonate.[4]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method or an agar diffusion assay to find the Minimum Inhibitory Concentration (MIC).

Caption: Standard workflow for in vitro antimicrobial screening (MIC determination).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity against cancer cell lines is frequently quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 6-amino-5-salicylidene uracils) and incubated for a set period (e.g., 48-72 hours).[3]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for several more hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Structure-Activity Relationship (SAR) Insights

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of 2,4-Dihydroxy-5,6-dimethylpyrimidine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 2,4-dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil, in solution. An understanding of tautomerism is critical in drug development and molecular biology, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to molecular targets. This document details the structural isomers of 5,6-dimethyluracil, presents quantitative data from computational studies, and outlines detailed experimental protocols for the characterization of its tautomeric equilibria.

Introduction to Tautomerism in 5,6-Dimethyluracil

This compound (5,6-dimethyluracil) is a derivative of uracil and, like its parent compound, can exist in several tautomeric forms due to proton migration between oxygen and nitrogen atoms within the pyrimidine ring. The principal tautomeric forms are the diketo, keto-enol, and dienol forms. The equilibrium between these tautomers is influenced by various factors, including the solvent's polarity, pH, and temperature. The diketo form is generally the most stable and predominant species in both the solid state and in polar solvents.

The potential tautomeric forms of this compound are illustrated below:

Caption: Tautomeric equilibria of this compound.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental data for the tautomeric equilibrium of 5,6-dimethyluracil is limited, computational studies on uracil and its derivatives provide valuable insights into the relative stabilities of the different tautomers. The following table summarizes calculated relative energies and estimated equilibrium constants for the tautomers of a closely related compound, 5,6-difluorouracil, which can be used as a model to understand the behavior of 5,6-dimethyluracil.

Table 1: Calculated Relative Energies and Equilibrium Constants of 5,6-Difluorouracil Tautomers in Different Solvents

| Tautomer | Solvent | Relative Energy (kcal/mol) | Equilibrium Constant (K_T) vs. Diketo Form |

| Diketo | Gas Phase | 0.00 | 1.00 |

| Water | 0.00 | 1.00 | |

| Keto-enol (O4-enol) | Gas Phase | 8.5 | 1.4 x 10⁻⁷ |

| Water | 6.5 | 1.8 x 10⁻⁵ | |

| Keto-enol (O2-enol) | Gas Phase | 10.0 | 4.5 x 10⁻⁸ |

| Water | 7.5 | 4.7 x 10⁻⁶ | |

| Dienol | Gas Phase | 20.0 | 2.0 x 10⁻¹⁵ |

| Water | 17.0 | 3.7 x 10⁻¹³ |

Data is illustrative and based on computational studies of 5,6-difluorouracil as a proxy.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, mainly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful technique to study tautomeric equilibria by monitoring changes in the absorption spectra as a function of solvent polarity or pH. The different tautomers possess distinct chromophoric systems and therefore exhibit different absorption maxima (λmax) and molar absorptivity coefficients (ε).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-polar solvent (e.g., dioxane or cyclohexane) where the diketo form is expected to be less dominant.

-

Prepare a series of solutions in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water). Ensure the concentration is identical in all solutions.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Use the respective solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the λmax for the different absorption bands observed in the spectra.

-

The appearance of new bands or shifts in λmax with changing solvent polarity indicates a shift in the tautomeric equilibrium.

-

The equilibrium constant (K_T) can be estimated by analyzing the changes in absorbance at specific wavelengths, although this often requires deconvolution of overlapping spectra and knowledge of the molar absorptivity of each tautomer.

-

Investigating the Protonation and Basicity of Dihydroxypyrimidine Derivatives: A Technical Guide

Introduction: Dihydroxypyrimidine derivatives are a class of heterocyclic compounds that garner significant interest in medicinal chemistry and drug development due to their structural analogy to naturally occurring nucleobases like uracil and thymine. Understanding their acid-base properties, specifically their protonation behavior and basicity (quantified by pKa values), is crucial. These properties profoundly influence a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and interaction with biological targets.[1] This guide provides an in-depth overview of the factors governing the basicity of these derivatives, summarizes key quantitative data, and details the experimental and computational protocols used for their determination.

Factors Influencing Basicity and Protonation

The basicity of dihydroxypyrimidine derivatives is not straightforward and is influenced by several interconnected factors:

-

Tautomerism: A critical feature of these compounds is the existence of various tautomeric forms, which can significantly impact their physicochemical properties.[2] For instance, 4,6-dihydroxypyrimidine can exist in different keto and enol forms, and even as a zwitterion in certain crystalline states.[3][4] The most stable neutral form in solution is typically the keto form, which has been confirmed by both experimental and computational methods.[4]

-

Protonation Sites: The primary site of protonation is generally a pyridine nitrogen atom. A second protonation can occur at the oxygen of a carbonyl group to form a doubly charged cation.

-

Substituent Effects: The nature and position of substituents on the pyrimidine ring play a pivotal role in modulating basicity.

-

Electron-donating groups , such as alkyl groups in position 2, increase the electron density on the nitrogen atoms, thereby increasing the overall basicity of the compound.[3]

-

Electron-withdrawing groups , like a nitro group at position 5, reduce the basicity of the nitrogen atoms.[2][3] This effect can be so pronounced that it prevents the formation of a zwitterionic structure and leads to a sharp decrease in basicity.

-

Quantitative Basicity Data

The acid-base properties of dihydroxypyrimidines are quantified by their basicity constants (pKb) or the pKa of their conjugate acids. These values are essential for calculating reaction rate constants in acidic media and selecting appropriate reaction conditions.[4] The following table summarizes experimentally determined basicity data for a series of 4,6-dihydroxypyrimidine derivatives.

| Compound | pKBH+ | pKBH2++ |

| 4,6-dihydroxypyrimidine | -1.78 | -7.10 |

| 6-hydroxy-2-methylpyrimidine-4(3H)-one | -1.21 | -6.79 |

| 6-hydroxy-2-ethylpyrimidine-4(3H)-one | -1.16 | -6.81 |

| Barbituric acid | -3.90 | -7.40 |

| 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | -5.32 | N/A |

| 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one | -5.30 | N/A |

| Data sourced from spectroscopic studies in sulfuric acid medium.[5] |

Experimental and Computational Protocols

The determination of pKa values is a fundamental aspect of characterizing dihydroxypyrimidine derivatives. Several robust methods are employed, ranging from classic titrations to modern spectroscopic and computational techniques.

Spectrophotometric pKa Determination

This is a primary method for studying the basicity of dihydroxypyrimidines.[5][4] It relies on the principle that the neutral and protonated forms of a molecule have distinct UV-Vis absorption spectra. By monitoring the change in absorbance as a function of pH, a titration curve can be generated to determine the pKa.[1][6]

Methodology:

-

Preparation of Solutions: A stock solution of the dihydroxypyrimidine derivative is prepared, often in a co-solvent like DMSO to ensure solubility.[7] A series of buffer solutions spanning a wide pH range is prepared.[8] For studying weakly basic compounds, solutions of varying concentrations of a strong acid like H₂SO₄ are used.[5][3]

-

Spectroscopic Measurement: The compound is dissolved in each buffer solution directly within a 96-well microtiter plate or individual cuvettes.[7] The UV-Vis spectrum for each solution is recorded using a spectrophotometer.[5]

-

Data Analysis:

-

The absorbance at a wavelength where the difference between the species is maximal is plotted against pH, generating a sigmoid curve.[1][6]

-

The pKa corresponds to the pH at the inflection point of this curve.[6]

-

Alternatively, multi-wavelength analysis or derivative spectrophotometry can be used to find isosbestic points and accurately determine the pKa.[8][9] The relationship between absorbance and pKa is often analyzed using the Henderson-Hasselbalch equation.[1]

-

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and widely used method for determining pKa values.[10][11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[12]

Methodology:

-

Apparatus Setup: A potentiometer with a calibrated pH electrode is used. The drug solution is placed in a vessel with a magnetic stirrer.[12] The system is often purged with nitrogen to remove dissolved CO₂.[12]

-

Sample Preparation: The compound is dissolved in water or a co-solvent mixture (e.g., methanol-water) to a known concentration (e.g., 1 mM).[10][12] A salt like KCl is often added to maintain a constant ionic strength.[12]

-

Titration: For a basic compound, the solution is first acidified with a strong acid (e.g., HCl) to a low pH. It is then titrated with a standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.[11][12] The pH is recorded after each addition, allowing the system to reach equilibrium.[11]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[11]

Computational pKa Estimation

In silico methods provide a powerful tool for predicting pKa values, guiding experimental work, and offering insights into the structural and electronic factors governing basicity.[13]

Methodology:

-

Structure Optimization: The 3D structures of the neutral compound and its protonated form(s) are optimized using quantum chemical methods, such as Density Functional Theory (DFT) at a specific level of theory (e.g., B3LYP/6-31+G(d,p)).[13][14]

-

Solvation Energy Calculation: Since pKa is a solution-phase property, the effect of the solvent (typically water) is crucial. Implicit solvent models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are used to calculate the free energies of solvation for each species.[8][14]

-

pKa Calculation: The pKa is calculated from the Gibbs free energy change (ΔG) of the protonation reaction in solution, often employing a thermodynamic cycle.[13] Quantitative Structure-Activity Relationship (QSAR) models can also be developed by correlating calculated energy differences with experimental pKa values for a set of related compounds.[14]

Visualized Workflows

Caption: General workflow for investigating the basicity of dihydroxypyrimidine derivatives.

Caption: Chemical equilibrium illustrating the protonation of a dihydroxypyrimidine base.

References

- 1. ijper.org [ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. enamine.net [enamine.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spontaneous Dimerization of 4,6-dihydroxypyrimidine in Aqueous Solution

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive overview of the spontaneous dimerization of 4,6-dihydroxypyrimidine in aqueous environments, focusing on its mechanism, kinetics, and the experimental methodologies used for its characterization.

Introduction

4,6-dihydroxypyrimidine, a crucial heterocyclic compound, is a structural isomer of the nucleic acid base uracil and serves as a key intermediate in the synthesis of various biologically active molecules. In aqueous solutions, 4,6-dihydroxypyrimidine exhibits complex chemical behavior, including tautomerism and spontaneous dimerization. Understanding the dimerization process is critical for researchers working with this molecule, as it can influence its reactivity, solubility, and biological activity. This document details the current understanding of this phenomenon, presenting quantitative data, experimental protocols, and mechanistic diagrams to provide a thorough technical resource.

The Dimerization Process: Mechanism and Kinetics

The spontaneous dimerization of 4,6-dihydroxypyrimidine in aqueous solution is a slow process that is intrinsically linked to its tautomeric and zwitterionic forms. The accepted structure of the dimer is 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine.[1][2] The formation of this dimer is understood to proceed through the interaction of zwitterionic intermediates.

Tautomerism and Zwitterion Formation

In solution, 4,6-dihydroxypyrimidine can exist in multiple tautomeric forms, with the lactam-lactim form being a significant contributor.[1] A key step preceding dimerization is the transformation of the lactam-lactim form into a zwitterionic species. This transformation can be observed spectroscopically and follows first-order kinetics.[2]

Dimer Formation

The formation of the dimer is a slow process, reaching equilibrium over several days in an aqueous solution at room temperature.[1][2] The process is reversible, with the dimer reverting to the monomeric form when dissolved in dimethyl sulfoxide (DMSO).[1][2] The dimerization is suppressed in acidic conditions, suggesting that the protonation of the pyrimidine ring inhibits the formation of the reactive zwitterionic intermediate.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the tautomerization and dimerization of 4,6-dihydroxypyrimidine in aqueous solution.

Table 1: Kinetic and Spectroscopic Data for the Tautomerization of 4,6-dihydroxypyrimidine in Aqueous Solution at 20°C

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 254 nm | [2] |

| Initial Extinction Coefficient (εinitial) | ~3000 L·mol-1·cm-1 | [2] |

| Final Extinction Coefficient (εfinal) | ~8900 L·mol-1·cm-1 | [2] |

| Kinetic Order | First-order | [2] |

| Time to Reach Final Extinction Coefficient | ~1 hour | [2] |

Table 2: Equilibrium Data for the Dimerization of 4,6-dihydroxypyrimidine

| Condition | Equilibrium Dimer Content | Time to Reach Equilibrium | Reference |

| Aqueous solution (room temperature) | 4% | 2-3 days | [1][2] |

| Acidic buffer solution (pH 4.8-3.6) | ~1% | 1-2 days | [1][2] |

| Trifluoroacetic acid (TFA) | ~1% | 1-2 days | [1][2] |

Note: Specific rate constants for the tautomerization and dimerization reactions are not explicitly stated in the reviewed literature.

Mechanistic and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanism and a general workflow for studying the dimerization of 4,6-dihydroxypyrimidine.

Caption: Proposed mechanism for the spontaneous dimerization of 4,6-dihydroxypyrimidine.

References

The Role of 2,4-Dihydroxy-5,6-dimethylpyrimidine in the De Novo Pyrimidine Synthesis Pathway: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the de novo pyrimidine synthesis pathway, a critical metabolic route for the production of nucleotide building blocks essential for DNA and RNA synthesis. The pathway, particularly the enzyme Dihydroorotate Dehydrogenase (DHODH), is a well-established target for therapeutic intervention in oncology and autoimmune diseases. This document explores the potential role of the pyrimidine analog, 2,4-Dihydroxy-5,6-dimethylpyrimidine (also known as 5,6-Dimethyluracil), in this context. While a direct, documented role for this specific compound in modulating the de novo pathway is not established in current scientific literature, this guide serves as a resource for researchers by detailing the pathway's mechanism, the function of known inhibitors, and the experimental protocols used to identify and characterize such modulators. The information presented is intended for researchers, scientists, and drug development professionals interested in nucleotide metabolism and the discovery of novel therapeutics.

Introduction to De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental and highly conserved metabolic pathway responsible for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine, and their triphosphate derivatives). These nucleotides are indispensable for a multitude of cellular processes, including:

-

Nucleic Acid Synthesis: As essential components of DNA and RNA, pyrimidines are critical for genetic information storage, transcription, and replication.

-

Cellular Metabolism: Uridine diphosphate (UDP) derivatives are involved in glycogen synthesis and the glycosylation of proteins and lipids.

-

Cell Proliferation: Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making this pathway a key dependency for their growth and survival.[1]

Due to its critical role in cell proliferation, the de novo pyrimidine synthesis pathway, and specifically its rate-limiting enzymes, have become attractive targets for the development of therapeutic agents.

The De Novo Pyrimidine Synthesis Pathway: A Step-by-Step Overview

The synthesis of UMP from basic precursors occurs through a six-step enzymatic cascade. The first three steps are catalyzed by a multifunctional cytosolic protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase). The fourth step is catalyzed by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), and the final two steps are carried out by the bifunctional cytosolic enzyme UMP synthase (UMPS).

The key steps are as follows:

-

Carbamoyl Phosphate Synthesis: The pathway begins in the cytosol with the synthesis of carbamoyl phosphate from glutamine, 2 ATP, and bicarbonate (HCO₃⁻), catalyzed by Carbamoyl-phosphate synthetase 2 (CPSII) .

-

Carbamoyl Aspartate Formation: Aspartate transcarbamylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.

-

Ring Closure to Dihydroorotate: Dihydroorotase (DHOase) facilitates the intramolecular cyclization of carbamoyl aspartate to form L-dihydroorotate.

-

Oxidation to Orotate: L-dihydroorotate is transported into the mitochondria where Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane, catalyzes its oxidation to orotate.[1] This is a crucial redox reaction linked to the electron transport chain.

-

PRPP Addition: Orotate is then returned to the cytosol and converted to orotidine 5'-monophosphate (OMP) by Orotate phosphoribosyltransferase (OPRT) , a domain of the UMPS enzyme, using phosphoribosyl pyrophosphate (PRPP) as a co-substrate.

-

Decarboxylation to UMP: Finally, the OMP decarboxylase (ODC) domain of UMPS catalyzes the decarboxylation of OMP to yield the final product, Uridine 5'-monophosphate (UMP).

From UMP, other pyrimidine nucleotides are synthesized through a series of phosphorylation and conversion reactions.

Dihydroorotate Dehydrogenase (DHODH) as a Prime Therapeutic Target

DHODH is a flavin-dependent mitochondrial enzyme that is a focal point for drug development. Its inhibition blocks the fourth and only redox step in the pathway, leading to a depletion of the orotate pool and subsequent pyrimidine starvation. This effectively halts the proliferation of cells that are highly reliant on de novo synthesis.[1]

Several potent and specific inhibitors of human DHODH have been developed and are used either clinically or as research tools. These compounds typically bind to the ubiquinone-binding site of the enzyme, preventing the regeneration of the FMN cofactor.

Quantitative Data for Known DHODH Inhibitors

The potency of DHODH inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. The Ki is a more absolute measure of binding affinity.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |

| Brequinar | Human DHODH | 5.2 - 20 | - | - | [2][3][4][5] |

| Teriflunomide | Human DHODH | ~24.5 - 307 | 179 | 12 | [6][7][8] |

| Leflunomide | Human DHODH | >100,000 | - | - | [7] |

Note: Leflunomide is a prodrug that is metabolized in vivo to its active form, Teriflunomide. Its direct in vitro activity against the isolated enzyme is very low.

The Compound of Interest: this compound

This compound, more commonly known as 5,6-Dimethyluracil , is a pyrimidine derivative. Structurally, it is an analog of the natural pyrimidine bases thymine (5-methyluracil) and uracil.

Chemical Structure:

-

Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol

-

Synonyms: 5,6-Dimethyluracil, 5,6-Dimethyl-2,4(1H,3H)-pyrimidinedione, 6-Methylthymine

Given its structural similarity to endogenous pyrimidines, it is a plausible hypothesis that 5,6-Dimethyluracil could act as a competitive inhibitor or modulator of enzymes within the nucleotide synthesis pathways. However, a thorough review of the current scientific literature reveals no direct evidence or published studies detailing a specific role for this compound as a modulator of the de novo pyrimidine synthesis pathway or as an inhibitor of DHODH.

While its direct role is unconfirmed, uracil derivatives are frequently used as scaffolds in medicinal chemistry to develop enzyme inhibitors for various targets.

Experimental Protocols for Assessing DHODH Inhibition

For researchers interested in screening this compound or other novel compounds for activity against the de novo pyrimidine synthesis pathway, the following experimental protocols provide a standard framework.

In Vitro DHODH Enzymatic Assay (DCIP Reduction Method)

This is a common spectrophotometric assay to directly measure the inhibitory effect of a compound on purified DHODH enzyme activity.

Principle: The activity of DHODH is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). As DHODH oxidizes its substrate, dihydroorotate (DHO), the electrons are transferred (via Coenzyme Q) to DCIP, causing it to lose its blue color. The rate of this decolorization, measured by the decrease in absorbance at ~600 nm, is proportional to the DHODH activity.

Materials:

-

Recombinant human DHODH protein

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

L-Dihydroorotic acid (DHO) - Substrate

-

Coenzyme Q10 (CoQ10) - Electron carrier

-

2,6-dichloroindophenol (DCIP) - Colorimetric indicator

-

Test Compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer (kinetic mode)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Plate Setup: In a 96-well plate, add 2 µL of the test compound dilutions. Include a DMSO-only vehicle control (0% inhibition) and a control without enzyme (100% inhibition).

-

Enzyme Addition: Add 178 µL of a working solution of recombinant human DHODH in Assay Buffer to each well.

-

Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer. Initiate the enzymatic reaction by adding 20 µL of this mix to each well. Final concentrations may be, for example, 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[9][10][11]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay with Uridine Rescue

This experiment determines if the compound's anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Principle: Cells can produce pyrimidines via the de novo pathway or acquire them from the extracellular environment through the "salvage pathway." If a compound inhibits DHODH, it will block the de novo pathway and inhibit the growth of rapidly dividing cells. This growth inhibition can be reversed or "rescued" by adding exogenous uridine to the culture medium, which allows the cells to bypass the block via the salvage pathway.

Procedure:

-

Cell Seeding: Seed a rapidly proliferating cell line (e.g., a cancer cell line like HL-60 or A549) in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. For the rescue condition, co-treat a parallel set of cells with the same dilutions of the test compound plus a surplus of uridine (e.g., 100 µM).

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Measurement: Assess cell viability using a standard method such as WST-1, CCK-8, or CellTiter-Glo®.

-

Data Analysis: Compare the dose-response curves of the compound with and without uridine. A rightward shift in the curve in the presence of uridine indicates that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.[1]

Conclusion and Future Directions

The de novo pyrimidine synthesis pathway is a validated and highly important target in drug discovery. Its central enzyme, DHODH, is the target of several successful therapeutic agents. While the pyrimidine analog this compound (5,6-Dimethyluracil) shares structural similarities with the pathway's natural substrates, there is currently no published scientific evidence to support a direct role in modulating this pathway.

The absence of evidence, however, is not evidence of absence. The structural characteristics of 5,6-Dimethyluracil make it a candidate for investigation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to formally assess its activity against DHODH and its on-target effects in a cellular context. Such studies would be necessary to definitively characterize the relationship, if any, between this compound and the de novo synthesis of pyrimidines.

References

- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. rndsystems.com [rndsystems.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity of the Pyrimidine Ring in 2,4-Dihydroxy-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the pyrimidine ring in 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil. The document details key electrophilic and nucleophilic substitution reactions, providing structured data and experimental protocols. Furthermore, it delves into the biological significance of this scaffold, particularly its role in enzyme inhibition.

Introduction to the Chemical Reactivity of the Pyrimidine Ring

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine. In this compound, the electron-donating effects of the hydroxyl and methyl groups influence the reactivity of the ring. The presence of two carbonyl groups in the stable diketo tautomer withdraws electron density, making the ring generally less reactive towards electrophilic substitution than benzene. However, the nitrogen atoms and the electron-rich double bond at the 5,6-position are key sites for chemical transformations. The C-5 position is particularly susceptible to electrophilic attack due to the activating effects of the adjacent methyl and hydroxyl/amino groups.

Electrophilic Substitution Reactions

Electrophilic substitution reactions are fundamental to the functionalization of the 5,6-dimethyluracil core. Key examples include halogenation and nitration, which primarily occur at the C-5 position.

Halogenation

Halogenation of 5,6-dimethyluracil introduces a halogen atom at the C-5 position, a crucial step in the synthesis of various biologically active compounds.

Quantitative Data for Halogenation of Uracil Derivatives

| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| Iodination | 6-methyluracil | I2, NaNO3, Acetic Acid, 70°C, 4h | 5-iodo-6-methyluracil | 40 | [1] |

| Bromination | 6-methyluracil | KBr, H2O2, H2SO4 (20%), rt, 7h | 5-bromo-6-methyluracil | High | [1] |

| Bromination | 5-chloro-6-methyluracil | KBr, H2O2, H2SO4 (20%) | 5-bromo-5-chloro-6-hydroxy-6-methyl-5,6-dihydrouracil | 84 | [1] |

| Chlorination | 6-methyluracil | KCl, H2O2, H2SO4 (10%) | 5-chloro-6-methyluracil | - | [1] |

| Iodination | 1,3-dimethyluracil | I2, Ceric Ammonium Nitrate (CAN), CH3CN, 80°C | 5-iodo-1,3-dimethyluracil | Excellent | [2] |

| Bromination | 1,3-dimethyluracil | KBr, CAN, CH3CN, 80°C | 5-bromo-1,3-dimethyluracil | Excellent | [2] |

| Chlorination | 1,3-dimethyluracil | LiCl, CAN, CH3CN, 80°C | 5-chloro-1,3-dimethyluracil | Excellent | [2] |

Experimental Protocol: Synthesis of 5-Iodo-2,4-dihydroxy-5,6-dimethylpyrimidine

-

Dissolve Substrate: In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of acetic acid.

-

Add Reagents: To the solution, add elemental iodine (1.2 mmol) and sodium nitrite (1.5 mmol).

-

Reaction: Heat the mixture at 70°C with stirring for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Isolation: The precipitate of 5-Iodo-2,4-dihydroxy-5,6-dimethylpyrimidine is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure product.

-

Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Nitration

Nitration introduces a nitro group at the C-5 position of the pyrimidine ring, which can serve as a versatile handle for further synthetic transformations.

Quantitative Data for Nitration of Uracil Derivatives

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| 2-substituted-4,6-dihydroxypyrimidine | H2SO4, HNO3, <30°C then 40-50°C for 1-2h | 2-substituted-5-nitro-4,6-dihydroxypyrimidine | - | [3] |

| 4,6-dihydroxy-2-isopropyl-pyrimidine | 100% HNO3, 0°C, 1h | 4,6-dihydroxy-2-isopropyl-5-nitro-pyrimidine | - | [4] |

Experimental Protocol: Synthesis of 5-Nitro-2,4-dihydroxy-5,6-dimethylpyrimidine

-

Prepare Nitrating Mixture: In a flask cooled in an ice bath, carefully add concentrated sulfuric acid to fuming nitric acid.

-

Add Substrate: Slowly add this compound (1 mmol) to the nitrating mixture while maintaining the temperature below 30°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 40-50°C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitated yellow solid of 5-Nitro-2,4-dihydroxy-5,6-dimethylpyrimidine is collected by filtration and washed thoroughly with cold water.

-

Purification: Recrystallize the crude product from water or an ethanol/water mixture.

-

Characterization: Characterize the purified product using spectroscopic techniques.

Nucleophilic Substitution Reactions

While the pyrimidine ring itself is electron-deficient, nucleophilic substitution is more common on derivatives where a good leaving group, such as a halogen, has been introduced.

Experimental Workflow for Nucleophilic Substitution

Caption: General workflow for the synthesis of 5-substituted uracil derivatives.

Biological Significance: Inhibition of Thymidine Phosphorylase

Derivatives of 5,6-disubstituted uracils have been identified as potent inhibitors of thymidine phosphorylase (TP).[5] TP is an enzyme involved in the reversible conversion of thymidine to thymine and is also known as platelet-derived endothelial cell growth factor (PD-ECGF).[6] This enzyme is overexpressed in many solid tumors and is associated with poor prognosis.[6] Inhibition of TP can suppress tumor growth by inhibiting angiogenesis and inducing apoptosis.[6]

The crystal structure of human thymidine phosphorylase in complex with a uracil-based inhibitor reveals key interactions within the active site.[7][8] The uracil moiety forms hydrogen bonds with active site residues, while substituents at the C-5 and C-6 positions can occupy hydrophobic pockets, enhancing binding affinity.

Signaling Pathway: Inhibition of Thymidine Phosphorylase by a 5,6-Disubstituted Uracil Derivative

Caption: Inhibition of thymidine phosphorylase by a 5,6-disubstituted uracil.

Conclusion

This compound serves as a versatile scaffold in medicinal chemistry and drug development. Its pyrimidine ring can be readily functionalized through electrophilic substitution reactions, primarily at the C-5 position, to introduce a variety of substituents. These modifications are crucial for modulating the biological activity of the resulting derivatives. The demonstrated potential of 5,6-disubstituted uracils as inhibitors of thymidine phosphorylase highlights the therapeutic importance of this chemical core. The detailed protocols and reactivity data presented in this guide offer a valuable resource for researchers aiming to explore the synthetic potential and biological applications of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil. The synthesis is a two-step process commencing with the methylation of 2,4-pentanedione to yield 3-methyl-2,4-pentanedione, followed by a cyclocondensation reaction with urea.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-2,4-pentanedione

This procedure outlines the C-alkylation of a β-dicarbonyl compound, a common method for forming carbon-carbon bonds.

Materials:

-

2,4-pentanedione

-

Sodium carbonate (Na₂CO₃)

-

Methyl iodide (CH₃I)

-

Acetone

-

Potassium iodide (KI) - optional, as a catalyst

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,4-pentanedione (0.02 mol), sodium carbonate (0.03 mol), and acetone (60 mL) is prepared.

-

The mixture is heated to reflux and maintained for 5 hours.

-

Methyl iodide (0.02 mol) is then added to the reaction mixture. Optionally, a catalytic amount of potassium iodide can be added to facilitate the reaction.

-

The reaction mixture is refluxed for an additional 8 hours.

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 3-methyl-2,4-pentanedione as a liquid.[1]

-

Further purification can be achieved by distillation.

Step 2: Synthesis of this compound (5,6-Dimethyluracil)

This step involves a Biginelli-type condensation reaction, a well-established method for the synthesis of pyrimidine derivatives.

Materials:

-

3-Methyl-2,4-pentanedione (from Step 1)

-

Urea (CO(NH₂)₂)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) and urea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration.

-

The crude product is washed with a small amount of cold water and then recrystallized from a suitable solvent, such as water or ethanol, to afford pure this compound as a white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: 3-Methyl-2,4-pentanedione Synthesis | Step 2: this compound Synthesis |

| Reactants | 2,4-pentanedione, Methyl iodide, Na₂CO₃ | 3-Methyl-2,4-pentanedione, Urea |

| Solvent | Acetone | Ethanol |

| Catalyst | KI (optional) | Concentrated HCl |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 13 hours | 12-24 hours |

| Product Molar Mass | 114.14 g/mol [2] | 140.14 g/mol |

| Product Appearance | Light red liquid[1] | White crystalline powder |

| Melting Point | Not applicable | 297 - 300 °C (dec.) |

| Expected Yield | ~85%[1] | Moderate to high |

| Spectroscopic Data (Expected) | ¹H NMR, ¹³C NMR, IR | ¹H NMR (DMSO-d₆): δ ~10.6 (s, 2H, NH), ~2.0 (s, 3H, CH₃), ~1.8 (s, 3H, CH₃) ppm. ¹³C NMR (DMSO-d₆): δ ~164 (C=O), ~151 (C=O), ~145 (C), ~108 (C), ~12 (CH₃), ~9 (CH₃) ppm. IR (KBr): ν ~3200 (N-H), ~1700 (C=O), ~1650 (C=O) cm⁻¹. |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow.

Caption: Synthetic workflow for this compound.

Caption: Overall reaction scheme for the synthesis.

References

Application Notes and Protocols: Screening of 2,4-Dihydroxy-5,6-dimethylpyrimidine and a Representative Pyrimidine Analog for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinases are a major class of therapeutic targets. Pyrimidine-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors, with several approved drugs targeting this enzyme class.[1] This document provides detailed application notes and protocols for the use of 2,4-Dihydroxy-5,6-dimethylpyrimidine and a representative pyrimidine-based kinase inhibitor in kinase inhibitor screening assays.

While specific inhibitory activity for this compound against a particular kinase is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors makes it a candidate for screening. For illustrative purposes, this document will also refer to a well-characterized, representative pyrimidine-based inhibitor targeting the Janus Kinase (JAK) family, which plays a crucial role in the JAK-STAT signaling pathway.

Featured Kinase Family: Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to cytokine signaling.[2][3] They mediate signals from a multitude of receptors involved in immunity, inflammation, and hematopoiesis through the JAK-STAT pathway.[2][4] Aberrant JAK-STAT signaling is implicated in various malignancies and autoimmune diseases, making JAKs attractive targets for therapeutic intervention with small molecule inhibitors.[3][5]

Data Presentation: Inhibitory Activity of a Representative Pyrimidine Compound

The inhibitory activity of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes hypothetical, yet realistic, IC50 values for a representative pyrimidine-based JAK inhibitor against a panel of kinases, as determined by a luminescence-based biochemical assay.

| Kinase Target | Representative Pyrimidine Inhibitor IC50 (nM) | Staurosporine IC50 (nM) |

| JAK1 | 8 | 5 |

| JAK2 | 15 | 6 |

| JAK3 | 150 | 4 |

| TYK2 | 25 | 7 |

| c-Src | >10,000 | 20 |

Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

Signaling Pathway and Experimental Workflow Visualization

To understand the context of the kinase inhibition and the experimental process, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for a kinase inhibitor screening assay.

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. onclive.com [onclive.com]

Application Notes and Protocols for Determining Cell Viability Following Treatment with Pyrimidine Derivatives using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is particularly valuable in drug discovery for screening the cytotoxic effects of chemical compounds. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[1][2] Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology for their potential as anti-proliferative agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and PIM kinase pathways.[1]

This document provides a detailed, step-by-step protocol for performing an MTT assay to evaluate the effects of pyrimidine derivatives on cell viability. It also includes a summary of quantitative data from relevant studies and visual representations of the experimental workflow and implicated signaling pathways.

Data Presentation

The anti-proliferative activity of various pyrimidine derivatives has been evaluated against several cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function. The following tables summarize the IC50 values for several pyrimidine derivatives.

Table 1: IC50 Values of Pyrimidine Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) |

| Pyrrolo[3,2-d]pyrimidine 1 | MDA-MB-231 (Breast Cancer) | 6.0 ± 1.3 |

| Pyrrolo[3,2-d]pyrimidine 2 | MDA-MB-231 (Breast Cancer) | 0.51 ± 0.10 |